molecular formula C13H9F2NO B12563661 N-(2,4-difluorophenyl)benzamide CAS No. 201995-09-7

N-(2,4-difluorophenyl)benzamide

Cat. No.: B12563661
CAS No.: 201995-09-7
M. Wt: 233.21 g/mol
InChI Key: VCRHVVLBUJFAFJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)benzamide is a fluorinated benzamide compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-difluorophenyl)benzamide is typically synthesized through the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out under standard synthetic procedures, yielding the compound in high purity and yield . The reaction conditions often involve the use of solvents such as dichloromethane (CH₂Cl₂) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using similar condensation reactions with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For substitution reactions, the products typically involve the replacement of fluorine atoms with other functional groups. Oxidation and reduction reactions yield corresponding oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to increased biological activity. The compound’s effects are mediated through its ability to form stable interactions with its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorine substitution pattern, which imparts distinct chemical stability and biological activity compared to its isomers and other fluorinated benzamides. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

201995-09-7

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

N-(2,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H9F2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

VCRHVVLBUJFAFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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